molecular formula C11H15Cl2NO2 B2877082 ethyl (3R)-3-amino-3-(2-chlorophenyl)propanoate hydrochloride CAS No. 2089245-85-0

ethyl (3R)-3-amino-3-(2-chlorophenyl)propanoate hydrochloride

Cat. No.: B2877082
CAS No.: 2089245-85-0
M. Wt: 264.15
InChI Key: QGNNIYLULFIWKW-HNCPQSOCSA-N
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Description

Ethyl (3R)-3-amino-3-(2-chlorophenyl)propanoate hydrochloride is a chiral β-amino acid ester derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and antibacterial/antimycobacterial drug discovery research . The compound features a 2-chlorophenyl group and an ester-protected carboxylic acid, which enhances its lipophilicity and facilitates transport through microbial membranes . This increased lipophilicity is a proven strategy in the design of novel anti-tubercular agents, as demonstrated in studies of highly active antimycobacterial esters . As a chiral molecule with the (3R) configuration, it is particularly useful for constructing stereospecific pharmacophores. Researchers utilize this compound and its analogs in the synthesis of more complex molecules, such as thiazole derivatives investigated for their antiproliferative properties . Proper handling is essential; similar amino acid esters require storage in a dark place under an inert atmosphere at freezer temperatures (e.g., -20°C) to ensure stability . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (3R)-3-amino-3-(2-chlorophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2.ClH/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12;/h3-6,10H,2,7,13H2,1H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNNIYLULFIWKW-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](C1=CC=CC=C1Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R)-3-amino-3-(2-chlorophenyl)propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and ethyl acetoacetate.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

    Reduction: The intermediate compound is then subjected to reduction using a reducing agent like sodium borohydride to yield the desired product.

    Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-amino-3-(2-chlorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (3R)-3-amino-3-(2-chlorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ethyl (3R)-3-amino-3-(2-chlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, altering the activity of enzymes or modulating receptor functions. This interaction can lead to various biological effects, including inhibition or activation of biochemical pathways.

Comparison with Similar Compounds

Halogen Substitution

  • Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride (Target Compound) Substituent: Ortho-chloro (electron-withdrawing). Effects: Enhances lipophilicity and steric hindrance near the amino group, influencing receptor binding. Molecular Weight (estimated): ~246.7 g/mol (C₁₁H₁₃ClNO₂·HCl).
  • Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride () Substituents: 2,4-difluoro (stronger electron-withdrawing effect). Molecular Weight: 235.6 g/mol (C₁₀H₁₁F₂NO₂·HCl). Key Difference: Higher halogen count reduces steric bulk but increases electronic effects compared to chloro .
  • Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride () Substituent: Meta-fluoro. Effects: Altered electronic distribution and reduced steric hindrance compared to ortho-chloro. Molecular Weight: 243.7 g/mol (C₁₁H₁₃FNO₂·HCl). Key Difference: Fluorine’s smaller size and meta-position may improve bioavailability .

Alkyl and Alkoxy Substitutions

  • Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride () Substituent: Meta-methyl (electron-donating). Key Difference: Methyl group enhances metabolic stability but reduces electrophilicity compared to chloro .
  • Ethyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride () Substituent: Para-methoxy (electron-donating). Effects: Improved solubility in aqueous media due to methoxy’s polarity. Molecular Weight: 255.7 g/mol (C₁₂H₁₆NO₃·HCl). Key Difference: Methoxy’s resonance effects alter electronic properties significantly .

Ester Group Modifications

  • Methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride () Ester: Methyl instead of ethyl. Effects: Reduced steric bulk and lower molecular weight (213.66 g/mol). Key Difference: Methyl esters are generally more prone to hydrolysis than ethyl esters, affecting stability .
  • Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride () Functional Group: Additional β-hydroxy group. Effects: Introduces hydrogen-bonding capacity and chirality at the 2-position. Molecular Weight: 280.1 g/mol (C₁₁H₁₅Cl₂NO₃). Key Difference: Hydroxy group enhances solubility but complicates synthetic routes .

Stereochemical Variations

  • (3S)-3-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride () Configuration: S-configuration at the 3-position. Effects: Potential enantioselective interactions in biological systems. Key Difference: Stereochemistry significantly impacts pharmacological activity and metabolic pathways .

Biological Activity

Ethyl (3R)-3-amino-3-(2-chlorophenyl)propanoate hydrochloride, a chiral compound, has garnered attention in pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H15ClNO2
  • Molecular Weight : 264.15 g/mol
  • CAS Number : 945419-77-2

The compound features an ethyl ester group and a 2-chlorophenyl substituent, which contribute to its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to several key interactions:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with various biological macromolecules, enhancing its interaction with enzymes and receptors.
  • Ester Hydrolysis : The ester functionality may undergo hydrolysis, releasing the active amino acid derivative, which can modulate enzymatic activity.

These interactions suggest that the compound may influence metabolic pathways and exhibit pharmacological effects.

Biological Activity

Research indicates that this compound possesses significant biological activities, particularly in the following areas:

  • Anti-inflammatory Effects : Studies have explored its potential as an anti-inflammatory agent, showing promise in reducing inflammation in various models.
  • Analgesic Properties : The compound has been investigated for its analgesic effects, potentially providing pain relief through modulation of pain pathways.
  • Precursor for Bioactive Compounds : It serves as a precursor for synthesizing biologically active compounds, including peptides and lactam antibiotics.

Study 1: Anti-inflammatory Activity

A study published in a pharmacological journal assessed the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in inflammatory markers and pain responses compared to control groups. This suggests a potential therapeutic application in treating inflammatory conditions.

Study 2: Interaction with Biological Targets

Research focusing on the compound's interaction with specific receptors demonstrated its ability to bind effectively to targets involved in pain signaling pathways. This binding affinity correlates with its observed analgesic properties, highlighting its potential utility in drug design aimed at pain management.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Characteristics
Ethyl 3-amino-3-(4-bromophenyl)propanoateSimilar structure but with bromine substitutionExhibits different biological activity profile
Ethyl 3-amino-3-(phenyl)propanoateLacks halogen substitutionBroader spectrum of activity
Ethyl 3-amino-2-methyl-3-(4-bromophenyl)propanoateMethyl group on the second carbonAltered pharmacokinetics

This table illustrates how variations in substituents can impact the biological activity and pharmacological potential of similar compounds.

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